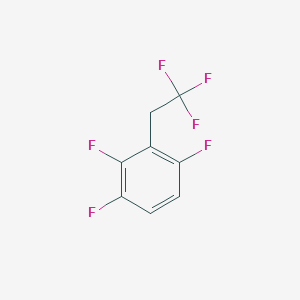
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
Vue d'ensemble
Description
“1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” is an organic compound with the molecular formula C8H4F6 . It is also known as “(2,2,2-Trifluoroethyl)benzene” with the empirical formula C8H7F3 . The molecular weight of this compound is 160.14 .
Molecular Structure Analysis
The molecular structure of “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI string:InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 . This indicates the presence of a benzene ring with a trifluoroethyl group attached.
Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Cocrystalline Architectures
- Application : 1,3,5-trifluoro-2,4,6-triiodobenzene, a compound similar to “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, has been used in the preparation of cocrystals with N-heterocyclic compounds .
- Methods : The cocrystals are characterized by single-crystal and powder X-ray diffraction experiments .
- Results : The cocrystal comprising 1,3,5-trifluoro-2,4,6-triiodobenzene and acridine provides a relatively rare example where all three halogen bond donor sites form halogen bonds with three acceptor molecules .
3. Synthesis of 1,2,4-Triazoles
- Application : Trifluoromethyl-substituted 1,2,4-triazoles, which may include “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
4. Synthesis of Crop-Protection Products
- Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridines (TFMP), is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
5. Protein Denaturation
- Application : 2,2,2-Trifluoroethanol, a compound similar to “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, is used as a protein denaturant and stabilizes peptide structures .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
6. Synthesis of New Aromatic 3F Polymers
- Application : 2,2,2-trifluoroacetophenone, a compound similar to “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
7. Non-Covalent Arene–Fluoroarene Interactions
- Application : Non-covalent arene–fluoroarene interactions have been increasingly exploited to create complex, soft and/or rigid supramolecular assemblies and more recently to design liquid crystals .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
8. Protein Denaturation
- Application : 2,2,2-Trifluoroethanol, a compound similar to “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, is used as a protein denaturant and stabilizes peptide structures .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
9. Synthesis of New Aromatic 3F Polymers
- Application : 2,2,2-Trifluoroacetophenone, a compound similar to “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
1,2,4-trifluoro-3-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-5-1-2-6(10)7(11)4(5)3-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBVEDUNFLJKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



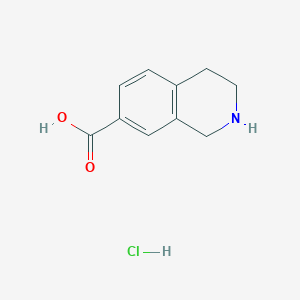
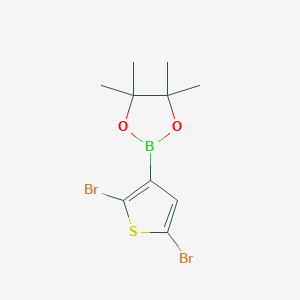
![2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B1395675.png)
![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)
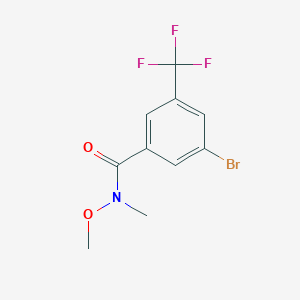
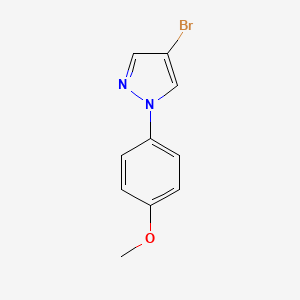
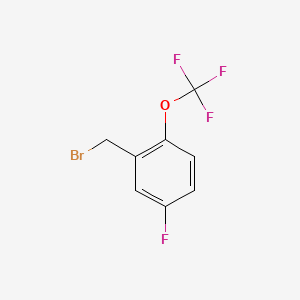
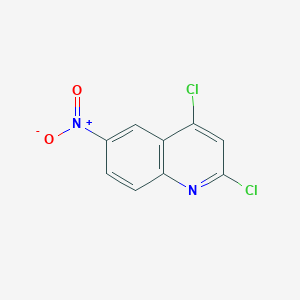
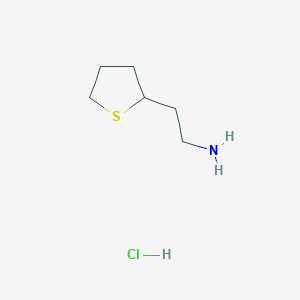

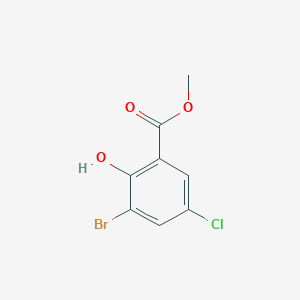
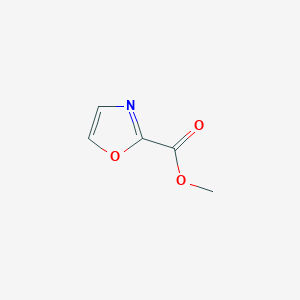
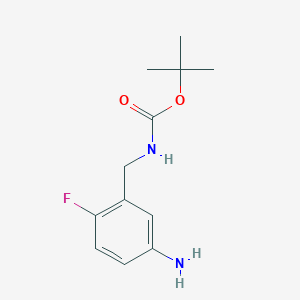
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)